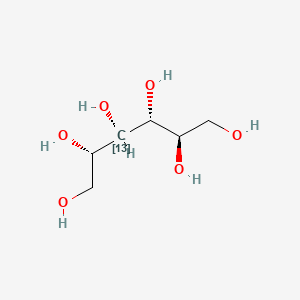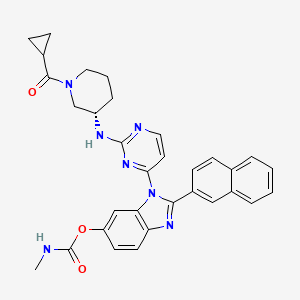
JNK3 inhibitor-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNK3 inhibitor-7 is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . The inhibition of JNK3 has shown promise in neuroprotection by reducing neuronal apoptosis and oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of JNK3 inhibitor-7 typically involves the modification of a benzimidazole scaffold with various aryl groups and hydroxylation. . The synthetic route may include steps such as:
- Formation of the benzimidazole core.
- Introduction of aryl groups through substitution reactions.
- Hydroxylation at specific positions to enhance binding affinity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy.
化学反応の分析
Types of Reactions: JNK3 inhibitor-7 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups to enhance binding affinity.
Substitution: Introduction of aryl groups to the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Substitution: Aryl halides and suitable bases under reflux conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated and aryl-substituted benzimidazole derivatives, which exhibit high selectivity and potency towards JNK3 .
科学的研究の応用
JNK3 inhibitor-7 has a wide range of scientific research applications, including:
作用機序
JNK3 inhibitor-7 exerts its effects by inhibiting the phosphorylation of c-Jun, a key component of the activator protein-1 (AP-1) transcription factor complex . This inhibition prevents the activation of downstream apoptotic pathways, thereby reducing neuronal cell death. The compound interacts with the JNK3 active site through hydrogen bonding and hydrophobic interactions, enhancing its selectivity and potency .
類似化合物との比較
JNK1 and JNK2 Inhibitors: These inhibitors target other isoforms of c-Jun N-terminal kinase but lack the selectivity for JNK3.
Pan-JNK Inhibitors: These inhibitors target all isoforms of JNK but may have off-target effects and reduced specificity.
Uniqueness of JNK3 Inhibitor-7: this compound is unique due to its high selectivity for JNK3 over other isoforms, making it a promising candidate for neuroprotective therapies with minimal off-target effects .
特性
分子式 |
C32H31N7O3 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H31N7O3/c1-33-32(41)42-25-12-13-26-27(18-25)39(29(36-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-34-31(37-28)35-24-7-4-16-38(19-24)30(40)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,33,41)(H,34,35,37)/t24-/m0/s1 |
InChIキー |
UVXXVTKNDYEVAL-DEOSSOPVSA-N |
異性体SMILES |
CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
正規SMILES |
CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


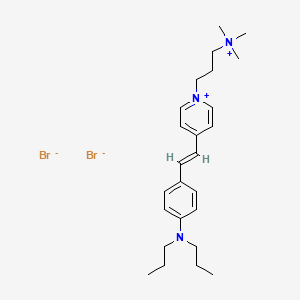
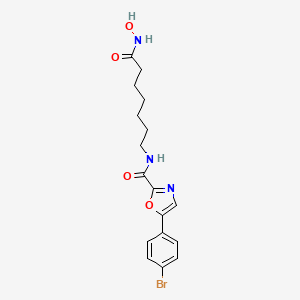
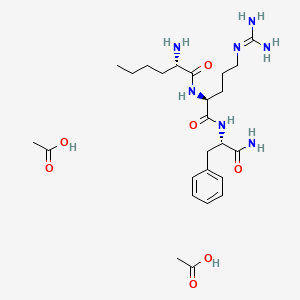
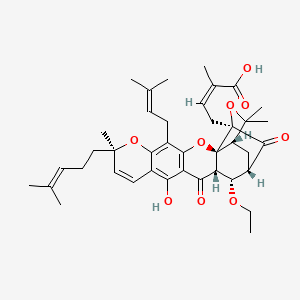
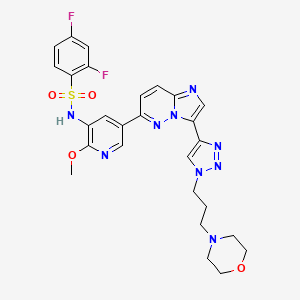
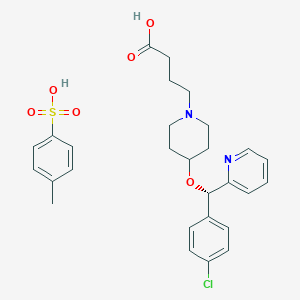
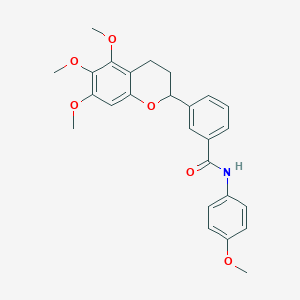
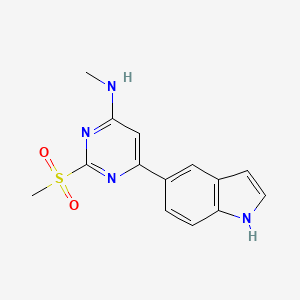
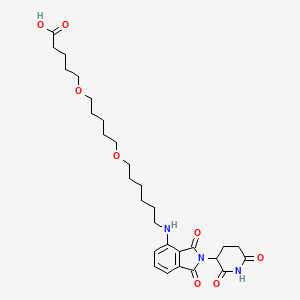
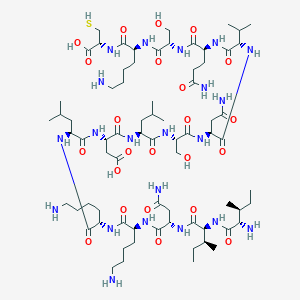
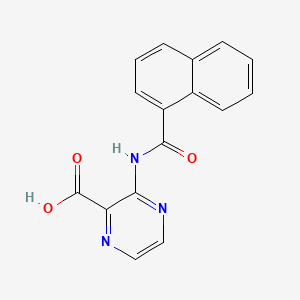
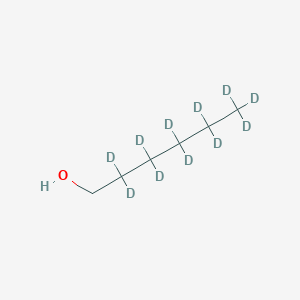
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
